molecular formula C16H14BrN3O2S B11024507 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11024507
M. Wt: 392.3 g/mol
InChI Key: AXRLNYUMAXUMRE-CYBMUJFWSA-N
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Description

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a hydroxyphenylethyl group, and a pyrazole carboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound. The final step involves coupling the bromothiophene and pyrazole intermediates with the hydroxyphenylethylamine under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The bromothiophene moiety can be reduced to a thiophene derivative using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The bromine atom in the bromothiophene can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Nucleophiles (amines, thiols), palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a thiophene derivative

    Substitution: Formation of substituted thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to inhibit the expression of key proteins involved in tumor cell migration and growth, such as FAT1 . This inhibition leads to the suppression of downstream signaling pathways that promote tumor progression, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chlorothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide
  • 3-(5-Methylthiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide
  • 3-(5-Fluorothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide lies in its bromothiophene moiety, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.3 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrN3O2S/c17-15-7-6-14(23-15)11-8-12(20-19-11)16(22)18-13(9-21)10-4-2-1-3-5-10/h1-8,13,21H,9H2,(H,18,22)(H,19,20)/t13-/m1/s1

InChI Key

AXRLNYUMAXUMRE-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

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